molecular formula C7H4FN3O2 B11908770 2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B11908770
M. Wt: 181.12 g/mol
InChI Key: MCPYTQQGGIETSH-UHFFFAOYSA-N
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Description

2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluoropyrazole with a suitable pyrimidine derivative in the presence of a base. The reaction conditions often involve heating the mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and other applications .

Properties

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

IUPAC Name

2-fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C7H4FN3O2/c8-5-1-6-9-2-4(7(12)13)3-11(6)10-5/h1-3H,(H,12,13)

InChI Key

MCPYTQQGGIETSH-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=CC(=CN2N=C1F)C(=O)O

Origin of Product

United States

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